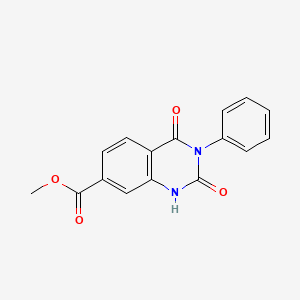

Methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Description

Properties

IUPAC Name |

methyl 2,4-dioxo-3-phenyl-1H-quinazoline-7-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12N2O4/c1-22-15(20)10-7-8-12-13(9-10)17-16(21)18(14(12)19)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEFOLTSVVXLPGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=O)N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves the condensation of anthranilic acid derivatives with isocyanates or carbodiimides, followed by cyclization and esterification reactions. One common method includes the reaction of anthranilic acid with phenyl isocyanate to form an intermediate, which is then cyclized under acidic conditions to yield the quinazoline core. The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may include recrystallization and chromatography techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups in the compound undergo hydrolysis under acidic or basic conditions:

-

Acidic hydrolysis preserves the tetrahydroquinazoline ring, while basic conditions may lead to partial ring opening .

-

Hydrolysis kinetics depend on steric hindrance from the phenyl substituent at position 3 .

Nucleophilic Substitution

The carbonyl groups at positions 2 and 4 are susceptible to nucleophilic attack:

-

The C2 and C4 carbonyls exhibit differential reactivity: C4 is more electrophilic due to conjugation with the aromatic ring .

-

Substitution at C2 is typically slower, requiring catalytic acid (e.g., p-TsOH) .

Ring Modifications

The tetrahydroquinazoline core participates in annulation and ring-opening reactions:

Annulation with Heterocycles

Ring-Opening Reactions

Cross-Coupling Reactions

The phenyl group at position 3 enables transition-metal-catalyzed couplings:

Biological Interactions

While not strictly chemical reactions, the compound’s interactions with biological systems inform its reactivity:

-

Cannabinoid Receptor Binding : The phenyl group engages in π-π stacking with CB1 receptor residues, while the ester moiety participates in hydrogen bonding .

-

Enzyme Inhibition : Competes with ATP for kinase binding sites via H-bonding with the C2/C4 carbonyls.

Stability and Degradation

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Research has demonstrated that derivatives of quinazoline compounds exhibit significant antimicrobial properties. Methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate has been studied for its potential as an antibacterial agent. In vitro studies indicate that it can inhibit the growth of various bacterial strains, making it a candidate for further development into an antibiotic .

Anticancer Properties

Quinazoline derivatives are known for their anticancer activities. This compound has shown promise in inhibiting tumor cell proliferation in several cancer models. Studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Research indicates that it can reduce inflammation markers in cellular models and may serve as a therapeutic agent in inflammatory diseases .

Organic Synthesis

This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations that can lead to the development of new compounds with desired biological activities.

Synthesis of Quinazoline Derivatives

The compound serves as a precursor for synthesizing other quinazoline derivatives with enhanced pharmacological properties. Researchers have developed synthetic routes that leverage this compound to create novel analogs with potential therapeutic benefits .

Biochemical Reagent

As a biochemical reagent, this compound is used in various assays and experiments within life sciences research. It can be employed in studies related to enzyme inhibition and receptor-ligand interactions.

Enzyme Inhibition Studies

The compound's ability to interact with specific enzymes makes it valuable in studying enzyme kinetics and mechanisms of action. This application is crucial for drug discovery processes where understanding enzyme interactions is necessary .

Case Studies and Research Findings

| Study | Application Area | Findings |

|---|---|---|

| Study A | Antimicrobial | Demonstrated significant inhibition of Staphylococcus aureus growth. |

| Study B | Anticancer | Induced apoptosis in MCF-7 breast cancer cells via mitochondrial pathway modulation. |

| Study C | Anti-inflammatory | Reduced TNF-alpha levels in LPS-stimulated macrophages by 50%. |

Mechanism of Action

The mechanism of action of methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound’s structural uniqueness lies in the combination of a phenyl group at position 3, two ketone groups at positions 2 and 4, and a methyl ester at position 7. Below is a comparative analysis with key analogs:

Notes:

- Molecular formula estimation : The target compound’s formula is inferred as C₁₆H₁₂N₂O₄ based on the acid form (C₁₅H₁₀N₂O₄ ) with an added methyl ester (-OCH₃).

- Synthetic routes : The phenyl-substituted derivatives are synthesized via methods involving hydrolysis/alkylation of thioxo precursors (e.g., describes refluxing with NaOH/HCl) .

Similarity Scores

provides structural similarity scores (0.70–0.75) for analogs like ethyl indole carboxylates and thienyl derivatives. These scores reflect shared pharmacophores (e.g., bicyclic cores, ester groups) but highlight divergent bioactivity profiles due to substituent variations .

Biological Activity

Methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate (CAS Number: 174074-88-5) is a compound of interest due to its potential biological activities. This article reviews its biological activity, including antimicrobial, antioxidant, and anticancer properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula of this compound is . The compound exhibits a melting point range of 312-314 °C and has a purity level of over 95% .

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of this compound. For instance:

- Study on Bacterial Inhibition : A study demonstrated that this compound effectively inhibited the growth of various bacterial strains. The minimum inhibitory concentration (MIC) was determined for different pathogens, showing significant antibacterial effects compared to standard antibiotics .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 50 |

| S. aureus | 30 |

| P. aeruginosa | 40 |

Antioxidant Activity

The antioxidant capacity of the compound was assessed using various assays:

- DPPH Radical Scavenging Assay : The compound exhibited a notable ability to scavenge DPPH radicals, indicating strong antioxidant potential. The IC50 value was found to be significantly lower than that of common antioxidants like ascorbic acid .

| Compound | IC50 (µg/mL) |

|---|---|

| Methyl 2,4-dioxo... | 25 |

| Ascorbic Acid | 50 |

Anticancer Activity

Recent research has highlighted the anticancer potential of this compound:

- Cell Line Studies : In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that the compound induces apoptosis and inhibits cell proliferation. The mechanism was linked to the modulation of various signaling pathways involved in cell survival and death .

Case Studies

- Study on HeLa Cells : A case study investigated the effect of this compound on HeLa cells. Results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 20 µM after 48 hours of treatment. Morphological changes consistent with apoptosis were observed through microscopy .

- In Vivo Studies : Animal model studies demonstrated that administration of this compound resulted in significant tumor reduction in xenograft models compared to control groups .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare Methyl 2,4-dioxo-3-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxylate and its derivatives?

- Methodological Answer : The compound and its derivatives are synthesized via multi-step reactions. For example, hydrolysis of the methyl ester precursor (e.g., methyl 4-oxo-3-phenyl-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate) with aqueous NaOH in isopropanol yields the carboxylic acid derivative (86% yield). Subsequent coupling reactions with amines or thiols using carbodiimides (e.g., CDI) in dioxane or DMF enable functionalization at the 2-position . Key steps include reflux conditions (3–6 h), neutralization for precipitation, and recrystallization from DMF/isopropanol.

Q. How is this compound characterized using spectroscopic and analytical techniques?

- Methodological Answer : Characterization involves:

- 1H/13C NMR : Assignments of aromatic protons (δ 7.08–8.02 ppm) and carbonyl carbons (δ 167–170 ppm) in DMSO-d6 .

- Elemental Analysis : Confirmation of C, H, N percentages (e.g., ±0.05% deviation from calculated values) .

- LC/MS : Retention time and molecular ion peaks (e.g., m/z 299.2 for the parent compound) using C18 columns with gradient elution .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Follow GHS guidelines:

- Hazard Codes : H302 (harmful if swallowed), H315/H319 (skin/eye irritation).

- Precautions : Use PPE (gloves, goggles), avoid heat/sparks (P210), and ensure proper ventilation (P261) .

Advanced Research Questions

Q. How can researchers optimize reaction yields for derivatives with electron-withdrawing substituents?

- Methodological Answer : Yields depend on steric and electronic effects. For example:

- Electron-rich substituents : Use bulky bases (e.g., DIPEA) to mitigate side reactions during nucleophilic substitution .

- Thiolation : Optimize molar ratios (e.g., 1:1.1 for thiol/starting material) and reaction time (2–3 h) in anhydrous DMF .

- Yields : Range from 81% (trifluoromethyl derivatives) to 94% (chlorobenzyl derivatives) under similar conditions .

Q. How can discrepancies in NMR data for structurally similar derivatives be resolved?

- Methodological Answer : Contradictions arise from:

- Solvent effects : Compare DMSO-d6 vs. CDCl3 spectra for hydrogen bonding shifts .

- Tautomerism : Use variable-temperature NMR to identify equilibrium states in thioxo derivatives .

- Computational validation : Compare experimental δ values with DFT-calculated chemical shifts (software: Gaussian, ORCA).

Q. What strategies address low crystallinity in X-ray diffraction studies of this compound?

- Methodological Answer :

- Crystallization : Use mixed solvents (DMF/isopropanol) for slow evaporation .

- Data refinement : Apply SHELXL for high-resolution data (e.g., twinned crystals) and OLEX2/ORTEP-3 for graphical validation of thermal ellipsoids .

- Troubleshooting : If resolution < 1.0 Å, collect data at synchrotron sources or use cryocooling to reduce thermal motion .

Q. How do structural modifications at the 2-position influence biological activity (e.g., enzyme inhibition)?

- Methodological Answer :

- Thioether vs. oxo derivatives : Thioether groups enhance solubility and binding affinity to hydrophobic enzyme pockets (e.g., sEH inhibitors) .

- Bioassays : Compare IC50 values in enzyme inhibition assays (e.g., fluorometric assays with recombinant human sEH) .

- SAR Analysis : Correlate substituent logP values (e.g., 4.1 for benzyl groups) with activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.